2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a triazolopyrimidine derivative featuring a 4-fluorophenylmethyl group at position 3 and an N-(4-methoxyphenyl)acetamide moiety at position 6 of the heterocyclic core. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl group introduces electron-donating properties that may influence binding affinity .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3/c1-30-16-8-6-15(7-9-16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWPXWSGZDFUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are yet to be fully identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that our compound may also interact with a variety of targets, contributing to its potential biological activities.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that our compound may also affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have shown cytotoxic activities against various cancer cell lines, suggesting that our compound may also have potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogs sharing the triazolopyrimidine core but differing in substituents. Key parameters include molecular weight, substituent effects, and bioactivity (where available).
Structural Analogues and Substituent Variations
Bioactivity and Functional Insights
- Target Compound: No direct bioactivity data is available in the provided evidence. However, structurally related compounds (e.g., triazolopyrimidines with 4-fluorophenyl groups) have shown inhibitory activity against kinases and enzymes like pLDH (plasmodium lactate dehydrogenase), a target in antimalarial research .
- N-(3,5-Dimethylphenyl) Analog : The dimethylphenyl substituent may improve binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors with similar substituents .
- Ethoxyphenyl-Furylmethyl Analog : The ethoxy group’s electron-donating effect could modulate π-π stacking interactions, while the furan ring’s oxygen may participate in hydrogen bonding, as observed in analogs targeting nucleotide-binding domains .
Computational and Structure-Activity Relationship (SAR) Insights
- Chemical Space Docking : highlights that substituent variations significantly impact docking scores in kinase targets. The 4-fluorophenylmethyl group in the target compound may enhance binding to hydrophobic subpockets compared to ethoxyphenyl analogs .
- SAR Trends : Bioactivity clustering () suggests that fluorinated triazolopyrimidines cluster with kinase inhibitors, while methoxy-substituted analogs correlate with antiparasitic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
